molecular formula C5H9NO4 B613155 2-Methyl-L-Aspartic Acid CAS No. 3227-17-6

2-Methyl-L-Aspartic Acid

Cat. No. B613155
CAS RN: 3227-17-6
M. Wt: 147,13 g/mole
InChI Key:
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Description

2-Methyl-L-Aspartic Acid is a derivative of aspartic acid, which is a non-essential amino acid commonly found in proteins and plays a major role in the energy cycle of the body1. It also participates in the ornithine cycle, in transamination reactions, and in the formation of pyrimidines, purines, carnosine, and anserine1. The molecular formula of 2-Methyl-L-Aspartic Acid is C5H9NO42.



Synthesis Analysis

The synthesis of 2-Methyl-L-Aspartic Acid is complex and involves several steps. One method involves the condensation of the S-methyl ester of phenylalanine with S-aspartic acid3. Another method involves biocatalytic enantioselective hydroaminations4.



Molecular Structure Analysis

The molecular structure of 2-Methyl-L-Aspartic Acid consists of carbon ©, hydrogen (H), nitrogen (N), and oxygen (O) atoms. The molecular weight is 147.129 Da25.



Chemical Reactions Analysis

The chemical reactions involving 2-Methyl-L-Aspartic Acid are complex and involve several steps. For example, the reaction of S-methyl ester of phenylalanine with S-aspartic acid involves the condensation of the –NH2 group with either –COOH group in aspartic acid3.



Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Methyl-L-Aspartic Acid are not fully known. However, it is known that aspartic acid, from which 2-Methyl-L-Aspartic Acid is derived, has properties such as state of matter, boiling point, melting point, density, dipole moment, and molecular or atomic weight3.


Scientific Research Applications

Neurotransmitter Function and Receptor Interaction

2-Methyl-L-Aspartic acid plays a crucial role in neurotransmission through its involvement with excitatory amino acid transmitters like glutamate and aspartate. These compounds are significant for excitatory synaptic transmission in the neocortex, contributing to essential brain functions, including learning and memory. Studies have highlighted how these amino acids meet the criteria for neurotransmitters in the neocortex, with particular attention on their role in efferent, afferent, and intrinsic neural circuits, mainly in the visual and somatosensory cortices (Tsumoto, 1990).

Metabolic Pathways and Biodegradation

The metabolic pathways of aspartyl moieties, similar to those found in aspartame—a compound closely related to 2-Methyl-L-Aspartic acid—show that aspartate can undergo various metabolic processes. These include conversion to CO2, incorporation into body constituents like proteins and amino acids, and transformation into other compounds through decarboxylation and transamination. This metabolic versatility suggests potential biotechnological applications for 2-Methyl-L-Aspartic acid in areas like drug development and environmental biodegradation (Ranney & Oppermann, 1979).

Biomedical and Agricultural Applications

Poly(aspartic acid), synthesized from aspartic acid derivatives, showcases the biodegradability and potential industrial, medical, and agricultural applications of aspartic acid-based compounds. Its ability to replace non-biodegradable polymers highlights its significance in developing environmentally friendly materials. The review by Thombre and Sarwade (2005) discusses the synthesis, characterization, and applications of poly(aspartic acid) and its derivatives, emphasizing their biodegradability and potential uses in various sectors (Thombre & Sarwade, 2005).

Synaptic Plasticity and Memory Formation

The modulation of glutamate receptors, which include NMDA and AMPA receptors, plays a pivotal role in synaptic plasticity and memory formation. These receptors are essential for long-term potentiation (LTP), a process underlying learning and memory. Studies have shown that NMDA receptor activation is crucial for inducing LTP, which involves the strengthening of synapses based on recent patterns of activity. This mechanism suggests that 2-Methyl-L-Aspartic acid, through its interaction with NMDA receptors, could influence learning and memory processes (Wroblewski & Danysz, 1989).

Future Directions

The future directions of research on 2-Methyl-L-Aspartic Acid are not fully known. However, given the importance of aspartic acid in the body and the potential health effects of its derivatives, further research is needed to fully understand the properties and effects of 2-Methyl-L-Aspartic Acid.


Please note that this information is based on the available literature and may not be fully comprehensive or up-to-date. For more detailed information, please refer to the relevant scientific literature7124536.


properties

IUPAC Name

(2S)-2-amino-2-methylbutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO4/c1-5(6,4(9)10)2-3(7)8/h2,6H2,1H3,(H,7,8)(H,9,10)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWAYDJFPMMUKOI-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](CC(=O)O)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aspartic acid, 2-methyl-

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